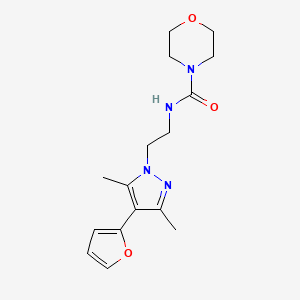

![molecular formula C18H23NO3S B2731083 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 341967-34-8](/img/structure/B2731083.png)

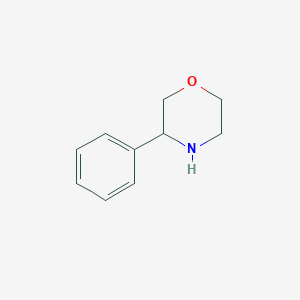

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone, also known as KD025, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.

Scientific Research Applications

Kinetics and Catalysis

- Kinetics of Phenol Alkylation: Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results in catalytic activity, highlighting the role of sulfonic acid functionalities in facilitating chemical reactions. This study developed a kinetic model for the reaction mechanism, providing insights into the activation energy and the influence of temperature on reaction rates (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Catalytic Activities and Complex Synthesis

- Catalytic Oxotransfer Activities: The synthesis and catalytic activities of oxo molybdenum(vi) complexes with a new aminoalcohol phenolate ligand demonstrate the potential of tert-butyl and pyridinyl sulfone derivatives in catalyzing epoxidation and sulfoxidation reactions, utilizing tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).

Antioxidant Activities

- Phenolic Antioxidants: A study on phenolic antioxidants derived from tert-butylphenol and their activity in the stabilization of polypropylene highlights the importance of substituents containing O, S, or N atoms in enhancing antioxidative activities, which could be relevant in understanding the properties of similar compounds (Jiráčková & Pospíšil, 1973).

Oxidation and Reduction Processes

- Oxidation by Tert-Butyl Hydroperoxide: The catalytic oxidation of sulfoxides and sulfides, including the specific oxidation of 4,6-dimethyldibenzothiophene by tert-butyl hydroperoxide, indicates the versatility of tert-butyl-based compounds in facilitating oxidation reactions, which could provide insights into the reactivity and application of related sulfone compounds (Wang, Lente, & Espenson, 2002).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-12-11-13(2)19-17(16(12)23(6,20)21)22-15-9-7-14(8-10-15)18(3,4)5/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLPBGITXYCPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2731006.png)

![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)

![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)

![3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione](/img/structure/B2731020.png)